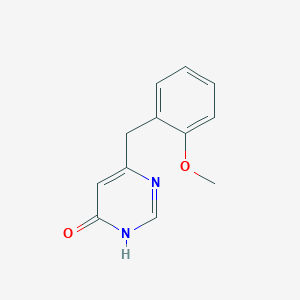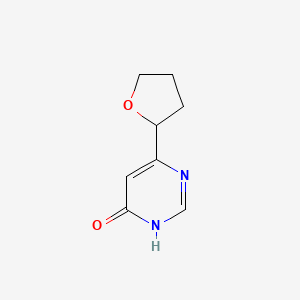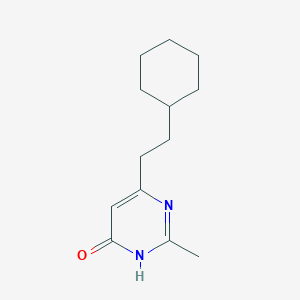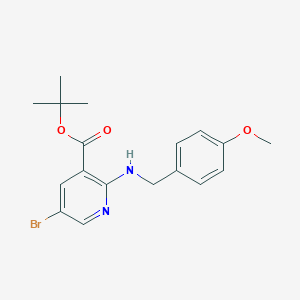
5-Bromo-2-(4-methoxybenzylamino)-nicotinic acid tert-butyl ester
Vue d'ensemble
Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, it likely involves several steps, each introducing a different functional group. For example, the bromine atom could be introduced via a halogenation reaction . The methoxy group could be added via a Williamson ether synthesis . The benzylamino group might be added via a reductive amination . The nicotinic acid group could be derived from pyridine . The tert-butyl ester group could be introduced via an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromine atom would add significant weight to the molecule. The methoxy, benzylamino, and tert-butyl ester groups would add bulk and could influence the overall shape of the molecule. The nicotinic acid group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by another group in a substitution reaction . The methoxy group could be cleaved in acidic or basic conditions . The benzylamino group could participate in reactions involving the nitrogen atom . The nicotinic acid group could lose a proton to form a carboxylate anion . The tert-butyl ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom and several oxygen atoms suggests that it might have a relatively high molecular weight. The presence of a benzylamino group and a nicotinic acid group suggests that it might be able to participate in hydrogen bonding, which could influence its solubility in different solvents .Orientations Futures
Future research on this compound could involve studying its reactivity, its physical and chemical properties, and its potential uses. For example, it could be interesting to investigate how the different functional groups influence the compound’s reactivity. It could also be interesting to explore potential applications of this compound in fields like medicinal chemistry or materials science .
Propriétés
IUPAC Name |
tert-butyl 5-bromo-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-18(2,3)24-17(22)15-9-13(19)11-21-16(15)20-10-12-5-7-14(23-4)8-6-12/h5-9,11H,10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWRNXMKVNHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methoxybenzylamino)-nicotinic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



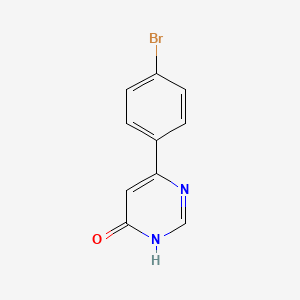
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)
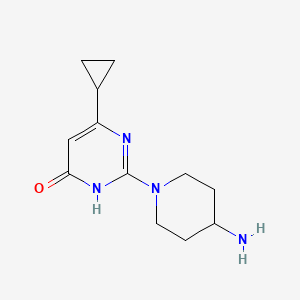
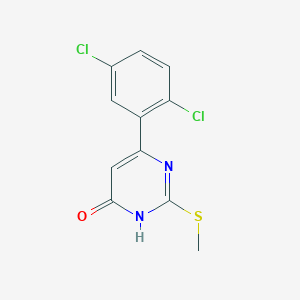
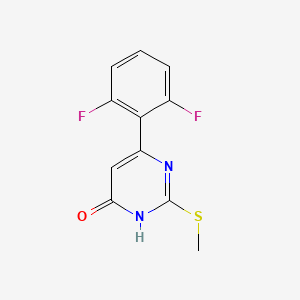
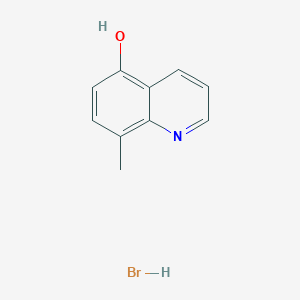
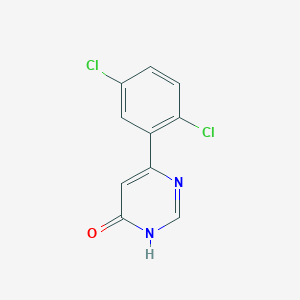
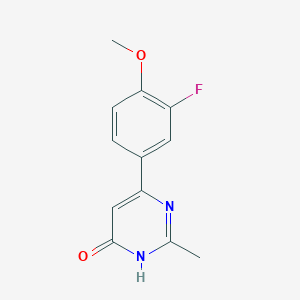
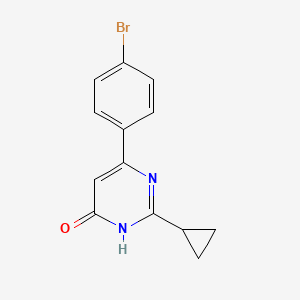
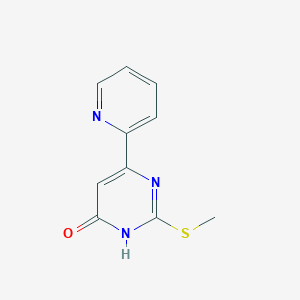
![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)
